molecular formula C27H38Cl2N4OS B13740070 1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride CAS No. 13805-48-6

1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride

Cat. No.: B13740070
CAS No.: 13805-48-6
M. Wt: 537.6 g/mol
InChI Key: TWFGKXHTZCLDJA-UHFFFAOYSA-N
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Description

1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is a complex organic compound with a molecular formula of C27H38Cl2N4OS. This compound is known for its unique structural features, which include a phenothiazine core linked to a piperidine moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, which is then functionalized to introduce the propyl and piperidine groups. The final step involves the formation of the carboxamide group and the addition of dihydrochloride to stabilize the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Key steps include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with neurotransmitter receptors, which may explain its potential effects on the nervous system. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

13805-48-6

Molecular Formula

C27H38Cl2N4OS

Molecular Weight

537.6 g/mol

IUPAC Name

1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C27H36N4OS.2ClH/c1-21-10-11-25-23(20-21)31(22-8-3-4-9-24(22)33-25)17-7-14-29-18-12-27(13-19-29,26(28)32)30-15-5-2-6-16-30;;/h3-4,8-11,20H,2,5-7,12-19H2,1H3,(H2,28,32);2*1H

InChI Key

TWFGKXHTZCLDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)(C(=O)N)N5CCCCC5.Cl.Cl

Origin of Product

United States

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